Cerium nitrate

概要

説明

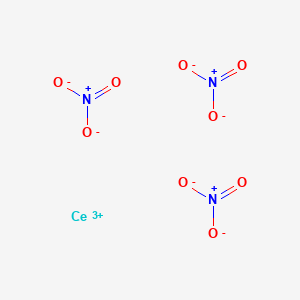

Cerium nitrate refers to a family of nitrates of cerium in the +3 or +4 oxidation state. Often these compounds contain water, hydroxide, or hydronium ions in addition to cerium and nitrate . Cerium (III) nitrate hexahydrate is the most common nitrate of cerium (III). It is a component in a burn treatment cream that also includes silver sulphadiazine .

Synthesis Analysis

Cerium oxide nanoparticles were synthesized by a hydroxide-mediated method . Cerium (III) nitrate hexahydrate is a widely used source of cerium in materials science .Molecular Structure Analysis

This compound has a molecular formula of CeN3O9 . The cerium atom has a radius of 182.5 pm and a Van der Waals radius of 235 pm .Chemical Reactions Analysis

Cerium (III) nitrate hexahydrate is an ideal reagent for hydrothermal reactions, sol-gel processing, and co-precipitation and calcination reactions . It is also used in the synthesis of cerium oxide nanoparticles .Physical And Chemical Properties Analysis

This compound is a highly water-soluble crystalline Cerium source . Cerium (III) nitrate hexahydrate melts at a low temperature (57 °C) and thermally decomposes at low temperatures too, beginning at 190 °C and proceeding rapidly at 280 °C with complete decomposition to cerium oxide at 390-400 °C .科学的研究の応用

Antimicrobial Properties in Wound Healing

Cerium nitrate has been recognized for its antimicrobial properties, particularly in the treatment of deep burns. It is used in combination with silver sulfadiazine in wound treatments, capitalizing on its ability to mimic and replace calcium. This compound's action is believed to be a major mechanism in its beneficial effects in wound healing, though some reports show conflicting results (Barker, Shepherd, & Ortega Asencio, 2022).

Nanoparticle Synthesis

This compound is utilized in the synthesis of cerium oxide nanoparticles. These nanoparticles, prepared by mixing this compound with an ammonium reagent, have demonstrated significant potential in various applications due to their distinct physical and chemical properties (Zhang, Chan, Spanier, Apak, Jin, Robinson, & Herman, 2002).

Synthetic Transformations in Chemistry

Cerium(IV) ammonium nitrate (CAN) is a versatile reagent for oxidative electron transfer in chemistry, enabling novel carbon-carbon and carbon-heteroatom bond-forming reactions. This has vast implications in synthetic chemistry, facilitating the development of a range of significant compounds (Nair, Balagopal, Rajan, & Mathew, 2004).

Inhibitor in Corrosion Resistance

This compound serves as an effective inhibitor to improve corrosion resistance in various metals. Its usage in combination with other compounds like polyethylene glycol enhances protection through stable corrosion product formation and decreased surface film cracking (Boudellioua, Hamlaoui, Tifouti, & Pedraza, 2019).

Catalysis and Environmental Applications

This compound is employed in the synthesis of nanostructures for catalytic and environmental applications. Its properties are manipulated to enhance material properties for catalysis, particularly in pollution control and wastewater treatment (Slostowski, Marre, Bassat, & Aymonier, 2013).

Agricultural Impact

This compound's influence on plant growth and biochemistry has been studied, showing that lower concentrations can be beneficial for plants like cowpea, impacting chlorophyll content and enzymatic activity (Shyam & Aery, 2012).

作用機序

Safety and Hazards

特性

CAS番号 |

10108-73-3 |

|---|---|

分子式 |

CeHNO3 |

分子量 |

203.129 g/mol |

IUPAC名 |

cerium;nitric acid |

InChI |

InChI=1S/Ce.HNO3/c;2-1(3)4/h;(H,2,3,4) |

InChIキー |

ODPUKHWKHYKMRK-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+3] |

正規SMILES |

[N+](=O)(O)[O-].[Ce] |

その他のCAS番号 |

10108-73-3 |

物理的記述 |

Liquid; WetSolid |

ピクトグラム |

Oxidizer; Corrosive; Irritant; Environmental Hazard |

関連するCAS |

17309-53-4 (Parent) |

同義語 |

cerium nitrate cerium nitrate (Ce(+3)) cerium nitrate (Ce(+4)) |

製品の起源 |

United States |

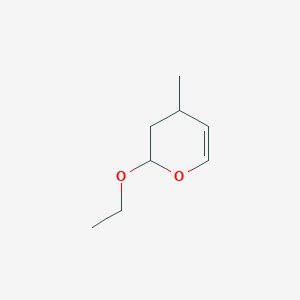

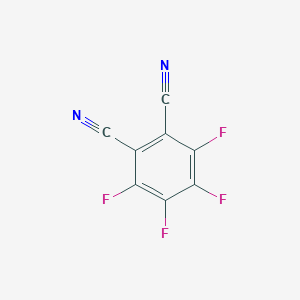

Synthesis routes and methods I

Procedure details

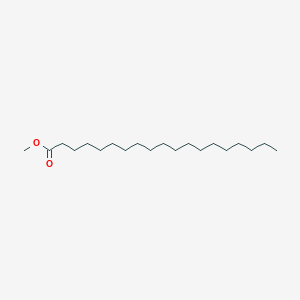

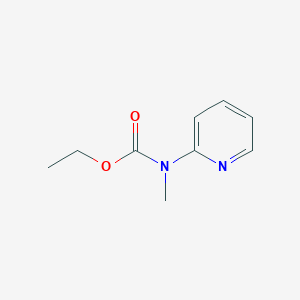

Synthesis routes and methods II

Procedure details

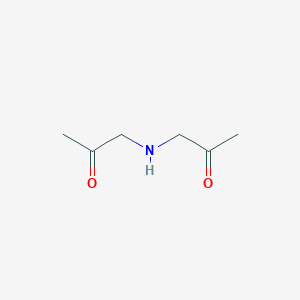

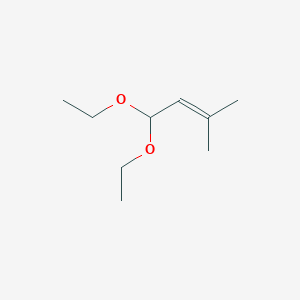

Synthesis routes and methods III

Procedure details

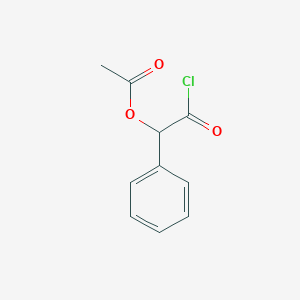

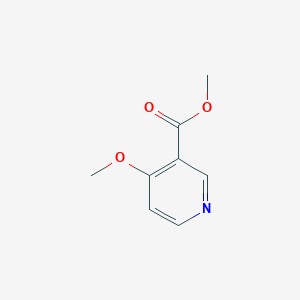

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。